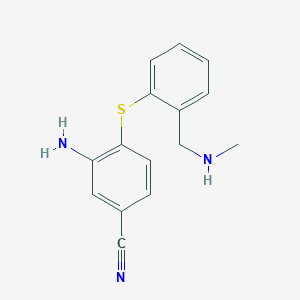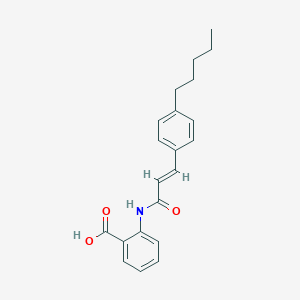
Acide N-(p-amylcinnamoyl)anthranilique
Vue d'ensemble
Description
N-(p-Amylcinnamoyl)anthranilic acid, commonly known as ACA, is a compound that has been identified as a broad-spectrum inhibitor, particularly in the characterization of phospholipase A(2)-mediated pathways. It has been found to block the receptor-induced release of arachidonic acid and subsequent signaling cascades, which are critical in various physiological processes such as those in the pancreas and the cardiovascular system .
Synthesis Analysis
The synthesis of N-aryl anthranilic acid derivatives, which include compounds like ACA, can be achieved through the Ullmann condensation reaction. This process involves the reaction of o-chloro benzoic acid with various substituted anilines in the presence of cupric oxide and anhydrous potassium carbonate. The resulting compounds are then characterized using various analytical techniques such as melting point determination, thin-layer chromatography (TLC), ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, proton nuclear magnetic resonance (1 H NMR), and mass spectral analysis .
Molecular Structure Analysis
The molecular structure of ACA and its derivatives is characterized by the presence of an N-aryl anthranilic acid framework. This structure is crucial for the compound's biological activity, as it interacts with specific enzymes and receptor channels. The detailed molecular characterization is essential to understand the compound's mode of action and potential as a pharmaceutical lead structure .
Chemical Reactions Analysis
ACA and its derivatives have been shown to interact with phospholipase A(2) enzymes and transient receptor potential (TRP) channels. These interactions lead to the inhibition of the enzymes and the blocking of the channels, which are involved in various signaling pathways. The ability of ACA to block diacylglycerol-activated TRP channels is particularly interesting, as it allows for the modulation of receptor-induced calcium-dependent signaling processes in cells such as platelets and vascular smooth muscle cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of ACA and its derivatives, such as solubility, stability, and reactivity, are determined through the aforementioned analytical techniques. These properties are important for the compound's functionality as an inhibitor and for its potential development into a pharmaceutical drug. The significant antiinflammatory activity of these compounds, as demonstrated by the carrageenan-induced rat paw edema method, highlights their therapeutic potential .
Applications De Recherche Scientifique
Chemistry: N-(p-amylcinnamoyl) Anthranilic Acid is used as a tool to study ion channel modulation and its effects on cellular processes .
Biology: In biological research, the compound is used to investigate the role of calcium-activated chloride channels in various physiological and pathological conditions .
Medicine: The compound has potential therapeutic applications in treating arrhythmia and other cardiac disorders due to its ability to modulate ion channels .
Industry: While industrial applications are limited, the compound’s role in modulating ion channels makes it a valuable tool in pharmaceutical research and development .
Mécanisme D'action
N-(p-amylcinnamoyl) Anthranilic Acid exerts its effects by inhibiting calcium-activated chloride channels and cAMP-activated chloride channels. This inhibition prevents the flow of chloride ions, which is crucial in regulating the electrical activity of cardiac cells. By modulating these ion channels, the compound helps stabilize the cardiac rhythm and prevent arrhythmias .
Orientations Futures
ACA and its derivatives are being studied for their potential therapeutic applications. For example, ACA derivatives have shown neuroprotective activity in vitro and reduced cerebral infarction in a transient middle cerebral artery occlusion model in vivo . ACA has also been compared to curcumin for its ability to block H2O2-induced currents .
Analyse Biochimique
Biochemical Properties
N-(p-Amylcinnamoyl)anthranilic acid interacts with various enzymes and proteins, particularly those involved in ion channel regulation in the heart . It inhibits calcium-activated chloride channels, which are believed to be involved in developing arrhythmia .
Cellular Effects
N-(p-Amylcinnamoyl)anthranilic acid influences cell function by modulating the activity of various ion channels. It can affect cell signaling pathways, gene expression, and cellular metabolism through its interactions with these channels .
Molecular Mechanism
At the molecular level, N-(p-Amylcinnamoyl)anthranilic acid exerts its effects by binding to and inhibiting calcium-activated chloride channels. This inhibition can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
N-(p-Amylcinnamoyl)anthranilic acid is involved in various metabolic pathways, particularly those related to ion channel regulation. It interacts with enzymes and cofactors involved in these pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-amylcinnamoyl) Anthranilic Acid typically involves the reaction of anthranilic acid with p-amylcinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: N-(p-amylcinnamoyl) Anthranilic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-(4-Pentylcinnamoyl) Anthranilic Acid
- 4-Amylcinnamoylanthranilic Acid
- p-Amylcinnamoylanthranilic Acid
Comparison: N-(p-amylcinnamoyl) Anthranilic Acid is unique in its specific inhibition of calcium-activated chloride channels and cAMP-activated chloride channels without affecting L-type calcium channels. This selective inhibition makes it a valuable tool in studying ion channel modulation and its effects on cardiac function .
Propriétés
IUPAC Name |
2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMRBCZMOOMBSQ-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166445 | |
| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99196-74-4, 110683-10-8 | |
| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99196-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amylcinnamoylanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110683108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(p-Amylcinnamoyl)anthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099196744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCJ9M6AJ5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of ACA?
A1: ACA is best known as a non-competitive antagonist of the transient receptor potential melastatin 2 (TRPM2) channel. [, , ] It binds to the channel, likely allosterically, inhibiting the influx of cations like calcium (Ca2+) into the cell. [, ]
Q2: How does ACA affect phospholipase A2 (PLA2)?
A2: ACA is also reported to inhibit PLA2, a key enzyme in the arachidonic acid cascade. [, , ] This inhibition can reduce the production of inflammatory mediators.
Q3: How does TRPM2 channel inhibition translate to its various effects?
A3: TRPM2 is involved in diverse cellular processes, including oxidative stress response, inflammation, and cell death. By inhibiting TRPM2, ACA can:
- Reduce ischemic injury: By preventing excessive Ca2+ influx following ischemia, ACA can protect cells from damage. [, , ]
- Modulate inflammation: ACA can reduce the production of inflammatory cytokines like TNF-α and IL-1β, potentially through its effects on both TRPM2 and PLA2. [, , , ]
- Influence insulin resistance: Studies suggest ACA might improve insulin sensitivity in adipocytes by modulating TRPM2 activity and downstream signaling pathways. []
Q4: What is the molecular formula and weight of ACA?
A4: The molecular formula of ACA is C23H27NO3, and its molecular weight is 365.46 g/mol.
Q5: Is there any spectroscopic data available for ACA?
A5: While the provided research does not detail specific spectroscopic data, ACA's structure can be characterized by techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
Q6: What is known about the stability of ACA?
A6: Specific data on ACA's stability under various conditions is limited in the provided research.
Q7: Have any structure-activity relationship (SAR) studies been conducted with ACA?
A7: Yes, studies have explored ACA derivatives to identify more potent and selective TRPM2 inhibitors. [] These studies revealed that modifications to the ACA scaffold can impact its potency and selectivity for TRPM2 over other channels like TRPM8 and TRPV1.
Q8: What are the known routes of administration for ACA?
A8: Studies have employed both in vitro and in vivo models to investigate ACA. In vivo studies typically involve intraperitoneal (i.p.) administration. [, , ]
Q9: What is the efficacy of ACA in animal models of disease?
A9: ACA has shown promising results in various preclinical models, including:
- Ischemic stroke: ACA reduced infarct size and improved neurological outcomes in a mouse model of stroke, suggesting a potential therapeutic benefit. []
- Atherosclerosis: In mouse models, ACA reduced atherosclerotic plaque formation and the expression of inflammatory markers. []
- Renal ischemia-reperfusion injury: ACA administration attenuated kidney damage and improved biochemical markers of renal function in a rat model. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)


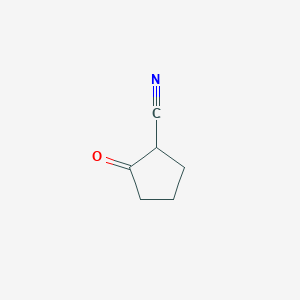
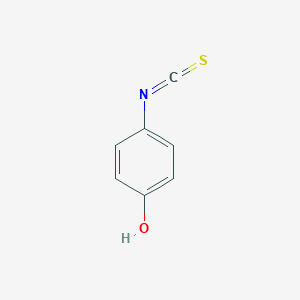
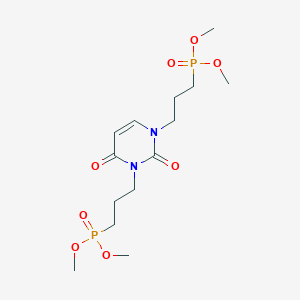
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)
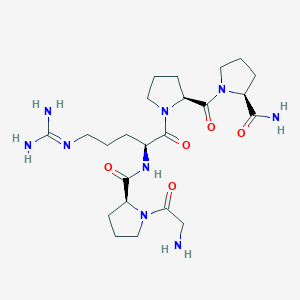
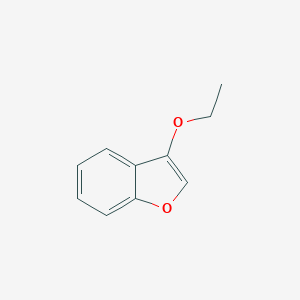
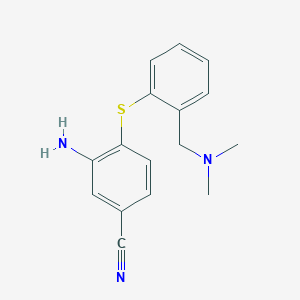
![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)
